molecular formula C12H18O2 B8469078 (4-Butoxymethyl-phenyl)-methanol

(4-Butoxymethyl-phenyl)-methanol

Cat. No. B8469078
M. Wt: 194.27 g/mol
InChI Key: NTHJLFBRWBCCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183264B2

Procedure details

To a mixture of 4-butoxymethyl-benzylamine (250 mg) described in Manufacturing Example 43-2, acetic acid (2 mL), and water (2 mL) was added sodium nitrite (1.1 g) at 0° C., which was stirred for 40 minutes at room temperature. The reaction mixture was added to a mixture of ethyl acetate and water, and then extracted. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated brine. The solvent was evaporated from the organic layer under a reduced pressure. Methanol (2 mL) and potassium carbonate (360 mg) were added to the residue, and the reaction mixture was stirred for 1.5 hours at room temperature. The solvent was evaporated from the reaction mixture under a reduced pressure. The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:1) to obtain the titled compound (200 mg).
Name
4-butoxymethyl-benzylamine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]N)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C(O)(=[O:17])C.N([O-])=O.[Na+]>O.C(OCC)(=O)C>[CH2:1]([O:5][CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:17])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
4-butoxymethyl-benzylamine
Quantity
250 mg
Type
reactant
Smiles
C(CCC)OCC1=CC=C(CN)C=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the organic layer under a reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (2 mL) and potassium carbonate (360 mg) were added to the residue
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1.5 hours at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction mixture under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(CCC)OCC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.